molecular formula C7H5BrN4 B2915823 1-(2-Bromophenyl)tetrazole CAS No. 309737-83-5

1-(2-Bromophenyl)tetrazole

Cat. No.: B2915823
CAS No.: 309737-83-5
M. Wt: 225.049
InChI Key: JIIHTZCRHRSTDL-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. The presence of a bromine atom on the phenyl ring at the second position makes this compound a unique derivative of tetrazole.

Mechanism of Action

Target of Action

1-(2-Bromophenyl)tetrazole, like other tetrazole derivatives, is known to exhibit a wide range of medicinal activity and potential role in biosciences . .

Mode of Action

It’s worth noting that tetrazole derivatives are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that this compound may interact with its targets in a similar manner, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

Tetrazoles in general are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , which suggests that this compound may have similar properties. This could potentially impact the compound’s bioavailability.

Result of Action

Given the broad range of biological effects exhibited by tetrazoles , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and biochemical pathway involved.

Biochemical Analysis

Biochemical Properties

1-(2-Bromophenyl)tetrazole is known to interact with various biomolecules. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are more soluble in lipids than carboxylic acids, which allows them to penetrate more easily through cell membranes .

Molecular Mechanism

Tetrazoles are known to inhibit the production of nitric oxide in cells by binding to iron and copper ions . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Tetrazoles are known for their stability and resistance to biological degradation , suggesting that this compound may have similar properties.

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Tetrazolate anions are more soluble in lipids than carboxylic acids , which may influence its transport and distribution.

Subcellular Localization

Its lipid solubility may influence its localization within the cell .

Preparation Methods

The synthesis of 1-(2-Bromophenyl)tetrazole can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an aryl diazonium salt and trimethylsilyldiazomethane. This reaction typically occurs under mild conditions and yields the desired tetrazole derivative with good efficiency .

In an industrial setting, the production of this compound may involve the use of heterogeneous catalysts to enhance the reaction rate and selectivity. The use of eco-friendly solvents and moderate reaction conditions is also preferred to minimize environmental impact .

Chemical Reactions Analysis

1-(2-Bromophenyl)tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, trimethylsilyldiazomethane, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Bromophenyl)tetrazole has several scientific research applications, including:

Comparison with Similar Compounds

1-(2-Bromophenyl)tetrazole can be compared with other tetrazole derivatives, such as:

The presence of the bromine atom in this compound makes it unique, as it can participate in specific substitution reactions that are not possible with other tetrazole derivatives .

Properties

IUPAC Name

1-(2-bromophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIHTZCRHRSTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309737-83-5
Record name 1-(2-bromophenyl)-1H-1,2,3,4-tetrazole
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